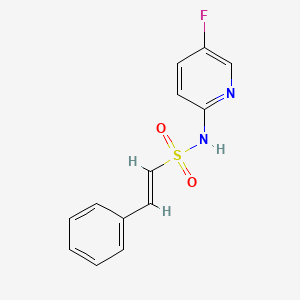
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is a chemical compound that features a fluoropyridine moiety attached to a phenylethenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes a halogenation reaction to introduce the fluorine atom at the desired position.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a phenylethenesulfonamide precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out under an inert atmosphere with a base like potassium carbonate and a solvent such as dimethylformamide.
Purification: The final product is purified using column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents at the fluoropyridine ring.
Applications De Recherche Scientifique
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the sulfonamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(5-Chloropyridin-2-YL)-2-phenylethenesulfonamide
- (E)-N-(5-Bromopyridin-2-YL)-2-phenylethenesulfonamide
- (E)-N-(5-Methylpyridin-2-YL)-2-phenylethenesulfonamide
Uniqueness
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
(E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-12-6-7-13(15-10-12)16-19(17,18)9-8-11-4-2-1-3-5-11/h1-10H,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPTXICRRAKAV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














